2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Description
2-Benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core. Key structural elements include:
- Benzyl group at position 2: Enhances lipophilicity and modulates steric interactions.
- Fused quinazolinone ring: Provides a planar structure conducive to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3OS/c25-19-12-6-4-10-17(19)15-30-24-27-20-13-7-5-11-18(20)22-26-21(23(29)28(22)24)14-16-8-2-1-3-9-16/h1-13,21H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKYYUUQQQUZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazoquinazoline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.
Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using a fluorophenyl derivative.
Addition of the methylsulfanyl group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium or platinum.
Scientific Research Applications
2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Their Implications
The following table summarizes critical differences between the target compound and its analogs:
Pharmacological and Physicochemical Considerations
A. Substituent Position and Halogen Effects
- Fluorine (ortho vs. meta/para) : The target’s 2-fluorophenyl group offers optimal steric and electronic properties for target binding compared to 3-chlorophenyl (CAS 477889-49-9) . Fluorine’s small size and high electronegativity enhance binding precision, while chlorine’s larger size may disrupt interactions .
- Methoxy Groups (8,9-positions) : The dimethoxy analog () introduces polar groups that improve solubility but may reduce blood-brain barrier penetration .
B. Lipophilicity and Bioavailability
- Benzyl vs. Methyl/Isopropyl Groups : The target’s benzyl substituent at position 2 increases lipophilicity compared to methyl (CAS 168140-75-8) but is less bulky than the isopropyl group in , suggesting a balance between solubility and permeability .
- tert-Butyl Substituent : The 4-tert-butyl group () significantly enhances lipophilicity, which may improve tissue distribution but increase metabolic instability .
Biological Activity
2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound belonging to the imidazoquinazoline class. This article explores its biological activities, including its potential as an antimicrobial, anticancer, and antiviral agent. The compound's structure, synthesis, and mechanisms of action are also discussed.
Chemical Structure and Synthesis
The compound features a unique combination of functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including:
- Cyclization Reactions: Formation of the imidazoquinazoline core.
- Substitution Reactions: Introduction of the fluorophenyl and benzyl groups.
- Sulfurization: Incorporation of the sulfanyl group using thiourea or sulfur chlorides.
Antimicrobial Activity
Research indicates that derivatives of imidazoquinazoline compounds exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of quinazolinone-based derivatives that demonstrated promising activity against various bacterial strains and fungi. The presence of the sulfanyl group is believed to enhance this activity by improving interaction with microbial targets .
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 μg/mL |
| This compound | Escherichia coli | 1.0 μg/mL |
Anticancer Activity
The compound has shown potential as an anticancer agent in various studies. For example, it was tested against several cancer cell lines, including MCF-7 and HEPG2. The results indicated low cytotoxicity towards non-cancerous cells while exhibiting significant inhibitory effects on cancer cells.
Case Study:
In a recent study, compounds similar to this compound were evaluated for their cytotoxicity against different cancer cell lines. The findings revealed that certain derivatives had IC50 values below 20 μM against MCF-7 cells, suggesting strong anticancer properties .
Antiviral Activity
The compound's antiviral potential has been explored in the context of SARS-CoV-2 inhibition. A study reported that quinazolinone derivatives exhibited inhibitory effects on the 3CL protease of SARS-CoV-2, with some compounds demonstrating IC50 values as low as 10.73 μM. This suggests that structural modifications in imidazoquinazolines can lead to enhanced antiviral activity .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within target organisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Binding: Its structural features allow it to bind effectively to viral proteins or receptors involved in disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
